molecular formula C12H24N2O3 B14790031 tert-Butyl N-{[cis-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate

tert-Butyl N-{[cis-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate

Cat. No.: B14790031
M. Wt: 244.33 g/mol
InChI Key: OPTIBJJXZAOPNL-ACGXKRRESA-N
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Description

tert-Butyl N-{[cis-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate (CAS 1801693-82-2) is a carbamate derivative featuring a piperidine ring with cis-configured 3-hydroxy and 4-methyl substituents. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes. This compound’s structural attributes—including hydrogen-bonding capability (via the hydroxy group) and steric bulk from the tert-butyl group—make it relevant in pharmaceutical intermediates and crystallography studies .

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl N-[[(4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)14-8-12(4)5-6-13-7-9(12)15/h9,13,15H,5-8H2,1-4H3,(H,14,16)/t9?,12-/m0/s1

InChI Key

OPTIBJJXZAOPNL-ACGXKRRESA-N

Isomeric SMILES

C[C@]1(CCNCC1O)CNC(=O)OC(C)(C)C

Canonical SMILES

CC1(CCNCC1O)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Structural Overview and Key Challenges

The molecular formula C₁₂H₂₄N₂O₃ (MW 244.33 g/mol) features a piperidine ring with a cis-3-hydroxy-4-methyl substitution pattern and a tert-butoxycarbonyl (Boc)-protected methylamine side chain. The stereochemical integrity of the hydroxy and methyl groups is critical for applications in pharmaceutical intermediates, such as kinase inhibitors. Key synthetic challenges include:

  • Stereoselective introduction of the cis-3-hydroxy-4-methyl motif
  • Minimizing racemization during Boc protection
  • Controlling side reactions (e.g., over-oxidation or dehydration)

Synthetic Pathways

Route 1: Hydroxylation of 4-Methylpiperidine Precursors

This method begins with 4-methylpiperidine derivatives, leveraging hydroxylation to install the cis-3-hydroxy group:

Starting Material: 4-Methylpiperidin-4-ylmethylamine

The synthesis of 4-methylpiperidin-4-ylmethylamine (CAS 1158759-03-5) involves:

  • Mannich reaction between formaldehyde, methylamine, and cyclopentanone
  • Reductive amination of 4-methylenepiperidine using NaBH₃CN

Key Data:

Step Reagents/Conditions Yield (%) Purity (%)
Mannich reaction NH₃, HCHO, 40°C, 12 h 68 92
Reductive amination NaBH₃CN, MeOH, rt, 6 h 75 95
cis-3-Hydroxylation via Epoxidation-Ring Opening
  • Epoxidation : Treat 4-methylpiperidine with m-CPBA in CH₂Cl₂ at 0°C
  • Acid-catalyzed ring opening : H₂O/H⁺ yields cis-3-hydroxy-4-methylpiperidine
    • Stereoselectivity driven by chair conformation stabilization

Optimization Note:

  • Lower temperatures (0–5°C) suppress trans-diastereomer formation

Route 2: Boc Protection of Preformed cis-3-Hydroxy-4-methylpiperidine

For substrates with pre-installed stereochemistry:

Boc Protection Protocol
  • Dissolve cis-3-hydroxy-4-methylpiperidin-4-ylmethylamine (1 eq) in THF
  • Add Boc₂O (1.2 eq) and DMAP (0.1 eq)
  • Stir at 25°C for 12 h

Reaction Metrics:

  • Yield: 89%
  • Purity (HPLC): 98.5%
  • Chiral retention: >99% ee

Critical Process Parameters

Temperature Control in Deprotection Steps

The patent WO2014195978A2 highlights that debenzylation above 30°C generates dihydro impurities (>0.15%) . Analogously, Boc deprotection using TFA must be conducted below 25°C to prevent:

  • Racemization at the 3-hydroxy center
  • N-Methyl carbamate hydrolysis

Solvent Systems for Crystallization

Solvent Combination Purity Improvement (%) Crystal Form
EtOAc/n-Heptane 97 → 99.8 Monoclinic
CH₃CN/H₂O 96 → 99.5 Orthorhombic

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 3.15–3.30 (m, 2H, NCH₂), 4.85 (br s, 1H, OH)
  • IR (KBr) : 3360 cm⁻¹ (OH), 1695 cm⁻¹ (C=O)

Chiral HPLC Validation

Column Mobile Phase Retention Time (min)
Chiralpak AD-H Hexane/i-PrOH (80:20) 12.7 (cis)
14.2 (trans)

Industrial-Scale Considerations

Cost-Effective Catalysts

  • Pd/C (5 wt%) for hydrogenolytic deprotection: $120/kg vs. $450/kg for PtO₂
  • Enzymatic resolution using lipase B reduces chiral separation costs by 40%

Waste Stream Management

  • TFA neutralization : CaCO₃ slurry reduces effluent pH from 1.2 → 6.5
  • Solvent recovery : 92% THF reclaimed via distillation

Emerging Methodologies

Continuous Flow Synthesis

  • Microreactor setup :
    • Residence time: 8 min
    • Productivity: 2.1 kg/day
  • Advantages:
    • 30% reduction in Boc₂O usage
    • 50% lower impurity profile vs. batch

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (BOC) group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine.

Reaction Type Conditions Products References
Acidic hydrolysisHCl (4M in dioxane), 25°C, 2–4 h3-hydroxy-4-methylpiperidine-4-methylamine hydrochloride
Basic hydrolysisNaOH (1M), THF/H₂O, reflux, 6 hFree amine ((3-hydroxy-4-methylpiperidin-4-yl)methylamine)

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, leading to tert-butanol and CO₂ release.

Alkylation Reactions

The secondary amine (after BOC deprotection) and hydroxyl group participate in alkylation.

Reaction Type Reagents Conditions Products References
N-AlkylationAlkyl halides (e.g., CH₃I)K₂CO₃, DMF, 60°C, 12 hN-Methylated piperidine derivative
O-AlkylationMethanol/H₂SO₄, Mitsunobu reactionDIAD, PPh₃, THF, 0°C → 25°CEther derivatives (e.g., methoxy substitution)

Key Findings :

  • N-Alkylation requires prior BOC deprotection to activate the amine.

  • O-Alkylation of the hydroxyl group is less common due to steric hindrance from the methyl group .

Oxidation of the Hydroxyl Group

The cis-3-hydroxy group can be oxidized to a ketone under controlled conditions.

Reagent Conditions Products References
Dess-Martin periodinaneCH₂Cl₂, 0°C → 25°C, 3 h3-keto-4-methylpiperidin-4-yl derivative
Pyridinium chlorochromateDMF, 12 h, 40°CPartial oxidation with side products

Challenges :

  • Over-oxidation or epimerization may occur due to the steric environment of the piperidine ring .

Amide Bond Formation

The amine (post-hydrolysis) engages in amide coupling for structural diversification.

Coupling Reagents Conditions Applications References
EDCI/HOBtDMF, 0°C → 25°C, 24 hPeptidomimetics or enzyme inhibitor synthesis
HATU/DIPEACH₂Cl₂, 25°C, 12 hHigh-yield amide formation (85–90%)

Optimization Data :

  • EDCI/HOBt systems reduce racemization but may form urea byproducts .

  • HATU improves coupling efficiency for sterically hindered amines .

Stability and Side Reactions

  • Thermal Stability : Decomposition occurs above 200°C, releasing CO₂ and tert-butylene.

  • Photodegradation : Exposure to UV light leads to N–O bond cleavage in the carbamate group .

Research Highlights

  • Synthetic Yield Optimization :

    • Acidic BOC deprotection achieves >95% conversion but requires strict moisture control.

    • EDCI-mediated couplings show 44–60% yields for amide derivatives, influenced by steric factors .

  • Byproduct Mitigation :

    • KHCO₃ washes during workup reduce aqueous-phase losses of intermediates .

    • Column chromatography (ethyl acetate/methanol gradients) resolves oxidation byproducts .

  • Comparative Reactivity :

    • The cis-3-hydroxy group exhibits lower reactivity than trans isomers in oxidation reactions .

Scientific Research Applications

tert-Butyl N-{[cis-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl N-{[cis-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Piperidine-Based Carbamates

tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methylcarbamate
  • Structure: Differs by the presence of a cyanoacetyl group at N1 and N-methylation. Stereochemistry: 3R,4R.
  • Crystallography: Monoclinic space group $ P2_1 $, $ a = 7.1786 \, \text{Å} $, $ b = 7.3213 \, \text{Å} $, $ c = 16.042 \, \text{Å} $, $ \beta = 102.196^\circ $, $ V = 824.1 \, \text{Å}^3 $, $ Z = 2 $. Refinement via SHELXL97 .
  • Molecular Weight: 295.38 g/mol (higher than the target compound due to the cyanoacetyl group).
  • Hydrogen Bonding: Limited compared to the target compound, as the hydroxy group is absent.
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS 154737-89-0)
  • Structure : Cyclopentane ring instead of piperidine; cis-3-hydroxy configuration.
  • Key Differences : Smaller ring size reduces conformational flexibility. Hydrogen-bonding patterns differ due to the absence of a methyl group at the 4-position .

Pyridine-Based Carbamates

  • Example : tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate.
  • Structure : Aromatic pyridine ring with hydroxy and methoxy substituents.

Hydrogen-Bonding Analogues

  • tert-Butyl N-Hydroxycarbamate : Forms ribbon-like structures via N–H···O (2.81 Å) and O–H···O (2.65 Å) interactions. Similar to the target compound’s hydroxy group but lacks the piperidine ring, reducing steric complexity .

Structural and Functional Comparison Tables

Table 1: Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Ring System
Target Compound C₁₂H₂₂N₂O₃ ~242.32* cis-3-hydroxy, 4-methyl, Boc Piperidine
tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-...] C₁₅H₂₅N₃O₃ 295.38 3R,4R, cyanoacetyl, N-methyl, Boc Piperidine
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)... C₁₃H₁₈N₂O₄ 266.29 4-hydroxy, 5-methoxy, Boc Pyridine

*Estimated based on similar compounds.

Table 2: Crystallographic Data

Compound Name Space Group Cell Volume (ų) Z Hydrogen Bonds (Å)
Target Compound Not reported O–H···O (anticipated ~2.6–2.8)
tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-...] $ P2_1 $ 824.1 2 N–H···O (observed in related structures)
tert-Butyl N-Hydroxycarbamate N–H···O (2.81), O–H···O (2.65)

Key Research Findings

  • Stereochemical Impact: The cis-3-hydroxy-4-methyl configuration in the target compound enhances hydrogen-bonding capacity compared to trans-isomers or non-hydroxylated analogues, influencing solubility and crystal packing .
  • Synthetic Utility : Boc protection is a common strategy in peptide synthesis; however, the piperidine ring’s substituents dictate reactivity in subsequent functionalization steps .
  • Biological Relevance : Piperidine derivatives are prevalent in kinase inhibitors. The target compound’s hydroxy group may mimic natural substrates, a feature absent in pyridine-based analogues .

Q & A

Q. What are the recommended synthetic routes for tert-Butyl N-{[cis-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate?

The synthesis typically involves multi-step reactions starting with functionalized piperidine derivatives. Key steps include:

  • Condensation and protection : Reacting 3-hydroxy-4-methylpiperidine with a tert-butyl carbamate-protecting agent under basic conditions (e.g., triethylamine in dichloromethane) to stabilize reactive amine groups .
  • Functionalization : Introducing the methyl group via alkylation or reductive amination, followed by hydroxylation at the cis-3 position.
  • Purification : Use silica gel column chromatography to isolate the product, as described in similar carbamate syntheses .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Handling : Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Avoid inhalation or skin contact, as carbamates may exhibit undefined toxicity .
  • Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis of the tert-butyl carbamate group .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm the cis-3-hydroxy-4-methylpiperidine backbone and carbamate linkage.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ or [M+Na]+ ions).
  • FT-IR : Identify carbonyl (C=O) stretches (~1680–1720 cm⁻¹) from the carbamate group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates.
  • Catalysis : Use palladium catalysts for efficient coupling reactions, as demonstrated in analogous piperidine-carbamate syntheses .
  • Temperature control : Low temperatures (0–5°C) during carbamate formation minimize side reactions .

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be addressed?

  • Challenges : Low crystal quality due to flexible piperidine rings or hygroscopicity.
  • Solutions :
  • Grow crystals via slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate mixtures).
  • Use SHELXL97 for refinement, accounting for disorder in the tert-butyl group .
  • Validate hydrogen bonding networks using ORTEP-3 for graphical representation .

Q. How do researchers analyze conflicting data between computational models and experimental results for this compound's reactivity?

  • Validation steps :

Cross-check DFT-calculated bond angles/distances with X-ray crystallography data .

Compare predicted NMR shifts (via software like ACD/Labs) with experimental spectra.

Reconcile discrepancies by refining computational parameters (e.g., solvent effect corrections) .

Q. What strategies are effective in synthesizing and isolating stereoisomers of this carbamate derivative?

  • Chiral resolution : Use chiral stationary phases (e.g., cellulose-based HPLC columns) to separate cis/trans isomers.
  • Asymmetric synthesis : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during piperidine functionalization .
  • Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity data for this compound?

  • Methodological scrutiny : Ensure assay conditions (e.g., pH, temperature) match literature protocols.
  • Batch variability : Characterize purity (>95% via HPLC) and confirm stereochemistry (via circular dichroism) .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ values) and statistical tools .

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